

Is Orange G a pH indicator?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Orange G**
Cat. No.: **B6593805**

[Get Quote](#)

An In-Depth Technical Guide to **Orange G** as a pH Indicator

Executive Summary

Orange G, a synthetic azo dye, is a compound of significant utility in various scientific disciplines. While it is extensively documented and widely employed as a biological stain in histology and as a tracking dye in electrophoresis, its role as a pH indicator is less commonly highlighted but functionally relevant. This guide provides a comprehensive technical overview of **Orange G**'s properties as an acid-base indicator, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical characteristics, the mechanism of its pH-dependent color change, and protocols for its application, while also contextualizing its function alongside its more established uses.

Chemical and Physical Properties of Orange G

Orange G, systematically named disodium 7-hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonate, is an anionic monoazo dye.^[1] Its chemical structure, characterized by an azo group (-N=N-) linking aromatic rings and sulfonate groups, is central to both its coloring properties and its behavior in response to pH changes.^{[1][2]} The presence of sulfonate groups enhances its solubility in water.^[3]

Table 1: Physicochemical Properties of **Orange G**

Property	Value	Reference(s)
Synonyms	Acid Orange 10, C.I. 16230	[3][4]
CAS Number	1936-15-8	[2][5]
Molecular Formula	C ₁₆ H ₁₀ N ₂ Na ₂ O ₇ S ₂	[3]
Molar Mass	452.38 g/mol	[3]
Appearance	Orange to yellowish-red crystalline powder	[1][2][3]
Solubility	Soluble in water (80 mg/mL), slightly soluble in ethanol (3 mg/mL)	[1][5]
Absorption Maximum (λ _{max})	476 - 481 nm (in water)	[6]

Mechanism of Action as a pH Indicator

The functionality of any pH indicator is predicated on its ability to exist in different structural forms, each exhibiting a distinct color, as the hydrogen ion concentration of the solution changes.[7] **Orange G** possesses three ionizable groups, which allows for protonation and deprotonation events that alter the electronic conjugation of the molecule, thereby changing its light absorption properties.[4]

Despite having multiple ionizable sites, in aqueous solutions, **Orange G** displays a distinct and visually perceptible two-color transition.[4]

- In acidic to neutral media (pH < 9): **Orange G** is in its protonated form and appears as a brilliant orange color.
- In alkaline media (pH > 9): As the pH increases beyond 9, deprotonation of a hydroxyl group occurs. This structural modification shifts the absorption spectrum, causing the solution to appear red.[4]

This transition makes **Orange G** suitable for indicating shifts from neutral to basic conditions.

Caption: Chemical structure of **Orange G**.

Application as a pH Indicator: Protocols and Workflow

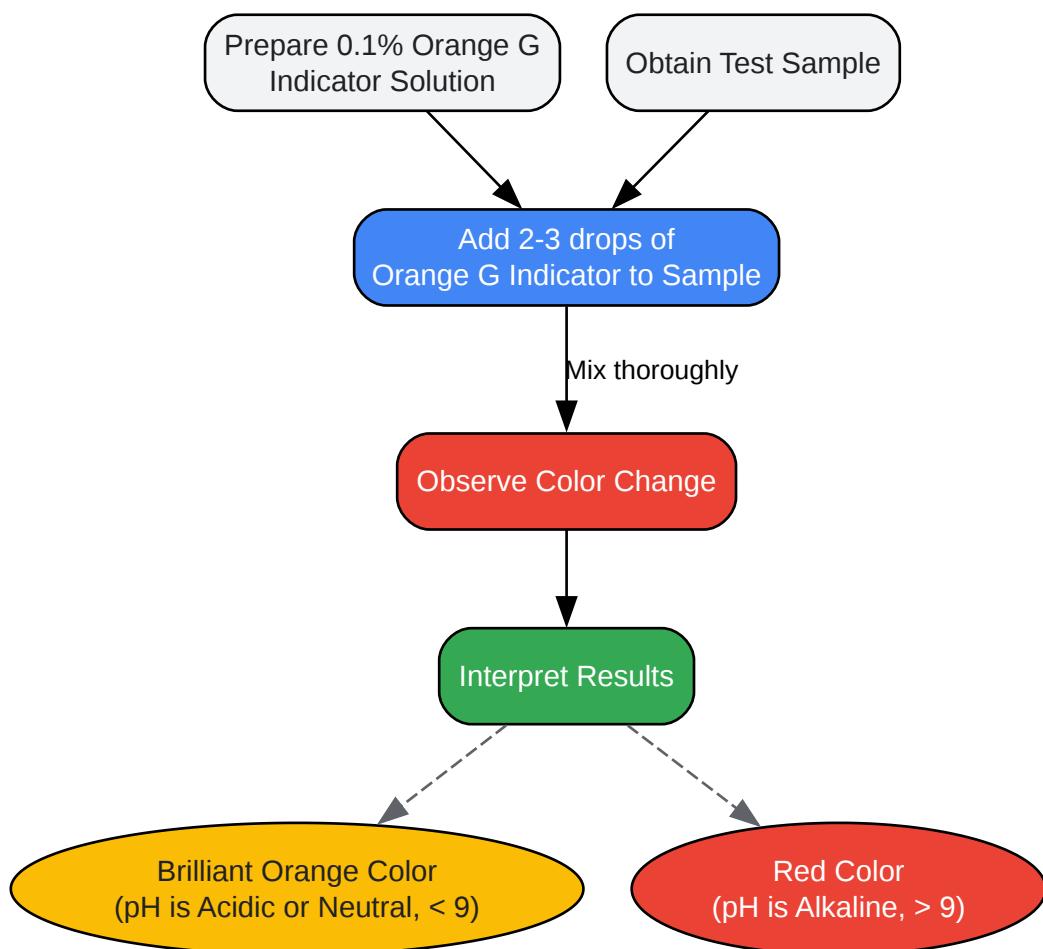
While not as common as indicators like phenolphthalein or methyl orange for titrations, **Orange G** can be effectively used, particularly for titrations where the endpoint is expected in the alkaline range.[5][8]

Preparation of Orange G Indicator Solution (0.1% w/v)

This protocol outlines the standard procedure for preparing a stock solution of **Orange G** for use as a pH indicator.

Materials:

- **Orange G** powder (C.I. 16230)
- Deionized or distilled water
- 100 mL volumetric flask
- Analytical balance
- Magnetic stirrer and stir bar (optional)


Procedure:

- Weighing: Accurately weigh 0.1 g of **Orange G** powder using an analytical balance.
- Dissolution: Transfer the powder to the 100 mL volumetric flask. Add approximately 50-60 mL of deionized water.
- Mixing: Gently swirl the flask or use a magnetic stirrer to completely dissolve the powder. The resulting solution should be a clear, brilliant orange.
- Dilution to Volume: Once fully dissolved, add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

- Final Mixing and Storage: Cap the flask and invert it several times to ensure a homogenous solution. Store the indicator solution in a clearly labeled, sealed bottle at room temperature, protected from direct light.[2]

Experimental Workflow for pH Determination

The following workflow illustrates the use of the prepared **Orange G** solution to determine the approximate pH of an unknown sample.

[Click to download full resolution via product page](#)

Caption: Workflow for pH estimation using **Orange G** indicator.

Primary Applications in Scientific Research

Beyond its function as a pH indicator, **Orange G** has well-established and primary roles in other laboratory techniques, which underscores its versatility.

Histology and Cytology

Orange G is a principal component of the Papanicolaou stain (specifically in the OG-6 formulation), which is fundamental in cytopathology for the detection of cervical cancer.[4][6] In this context, it serves as a counterstain, imparting a distinct orange color to keratinized cells.[4][9] It is also utilized in various trichrome staining methods to color erythrocytes and is used to identify specific cell types in the pancreas and pituitary gland.[9][10][11]

Gel Electrophoresis

In molecular biology, **Orange G** is frequently used as a tracking dye in agarose and polyacrylamide gel electrophoresis.[4] Its negative charge and relatively small molecular size cause it to migrate through the gel matrix towards the anode along with nucleic acids or proteins. In a typical 1% agarose gel, **Orange G** migrates at a rate comparable to a DNA fragment of approximately 50 base pairs, providing a visual front to monitor the progress of the electrophoresis run and prevent the samples from running off the gel.[4]

Conclusion

Orange G is a multifunctional dye that, while predominantly known for its applications in histology and as an electrophoresis tracking dye, also serves as a capable pH indicator. Its distinct color transition from brilliant orange to red around a pH of 9 provides a clear visual cue for the shift from neutral/acidic to alkaline conditions. Although it may not be the indicator of choice for all acid-base titrations, its utility in specific contexts is undeniable. For the research scientist and drug development professional, understanding the full spectrum of **Orange G**'s chemical behaviors, including its pH sensitivity, allows for its more effective and informed application in the laboratory.

References

- **Orange G** - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Orange_G
- **Orange G** 1936-96-5 wiki - Guidechem. Guidechem. URL: <https://www.guidechem.com/wiki/orange-g-cas-1936-96-5.html>
- "Orange G: Applications, Properties, and Safety in Industrial and Laboratory Use" - Chemiis. Chemiis. URL: <https://www.chemiis.com/orange-g/>
- **Orange G** - PubChem. National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/Orange-G>

- **Orange G** - Chem-Impex. Chem-Impex International. URL: <https://www.chemimpex.com/product/orange-g-certified>
- **Orange G** | Nile Chemicals. Nile Chemicals. URL: <https://www.nilechemicals.com>
- The absorption spectrum of an **Orange G** film at pH 9.0 during exposure... - ResearchGate. ResearchGate. URL: <https://www.researchgate.net>
- UV-Vis spectra of **Orange G** in aqueous solution (pH 2), obtained at... - ResearchGate. ResearchGate. URL: <https://www.researchgate.net>
- The structure and properties of **Orange G** dye. - ResearchGate. ResearchGate. URL: https://www.researchgate.net/figure/The-structure-and-properties-of-Orange-G-dye_fig1_328227318
- Effect of pH on % degradation of **Orange G** (Orange G = 1 6 10 24 M,... - ResearchGate. ResearchGate. URL: <https://www.researchgate.net>
- The structure and properties of **Orange G** dye - ResearchGate. ResearchGate. URL: https://www.researchgate.net/figure/The-structure-and-properties-of-Orange-G-dye_fig1_318880196
- Adsorption of **Orange G** Dye on Hydrophobic Activated Bentonite from Aqueous Solution. MDPI. URL: <https://www.mdpi.com/2073-4352/13/1/211>
- **ORANGE G** Indicator For microscopy - rxsol chemo pharma international. Rxsol Chemo Pharma International. URL: <https://www.rxsol.com>
- **Orange G** - PhotochemCAD. PhotochemCAD. URL: <https://photochemcad.com>
- All About Acid Base Indicators: Using a color chart, how to use in a lab setting - YouTube. YouTube. URL: <https://www.youtube.com>
- 1936-15-8 CAS | **ORANGE G INDICATOR** | Biological Stains and Dyes | Article No. 05045. Loba Chemie. URL: <https://www.lobachemie.com>
- **Orange G** - Dyes for Histology - StainsFile. StainsFile. URL: <https://stainsfile.info/dyes/orange-g>
- Acid and Base pH Indicator Reference Guide - Alfa Chemistry. Alfa Chemistry. URL: <https://www.alfa-chemistry.com>
- (PDF) Green Chemistry: A study on acid-base indicator property of various flower pigments. ResearchGate. URL: <https://www.researchgate.net>
- pH Range and Color Indicators: How Scientists Visualize Acidity and Alkalinity. GoldBio. URL: <https://goldbio.com/articles/article/ph-range-and-color-indicators-how-scientists-visualize-acidity-and-alkalinity>
- **Orange G** (Acid Orange 10) | High-Quality Biological Staining Agent - GSP Chem. GSP Chem. URL: <https://gspchem.com/product/orange-g/>
- Titration - Wikipedia. Wikipedia. URL: <https://en.wikipedia.org>
- C.I. Acid Orange 10 | C16H10N2Na2O7S2 | CID 16015 - PubChem. National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/16015>

- **Orange G** - Chem-Impex. Chem-Impex International. URL:
<https://www.chemimpex.com/product/orange-g-for-molecular-biology>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Orange G - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Orange G - Wikipedia [en.wikipedia.org]
- 5. chemiis.com [chemiis.com]
- 6. 1936-15-8 CAS | ORANGE G INDICATOR | Biological Stains and Dyes | Article No. 05045 [lobachemie.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Titration - Wikipedia [en.wikipedia.org]
- 9. gspchem.com [gspchem.com]
- 10. stainsfile.com [stainsfile.com]
- 11. C.I. Acid Orange 10 | C16H10N2Na2O7S2 | CID 16015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Is Orange G a pH indicator?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6593805#is-orange-g-a-ph-indicator>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com